molecular formula C14H11ClN2O B13686126 2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13686126
M. Wt: 258.70 g/mol
InChI Key: VAVBARYULSAWNU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine (CAS 1892748-08-1) is a high-purity chemical compound supplied for research and development purposes. It belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its significant and diverse biological activities . This specific derivative, with its 3-chlorophenyl and 7-methoxy substituents, is of interest for constructing more complex molecules and for probing structure-activity relationships (SAR) within this pharmacologically active class . The imidazo[1,2-a]pyridine core is a key structural component in several marketed drugs and is extensively investigated for its wide range of potential therapeutic applications . These activities include serving as potent anti-tubercular agents , antitumor compounds , and cholinesterase inhibitors relevant to neurological disease research . Researchers value this scaffold for its versatility in synthetic chemistry, allowing for efficient derivatization through methods such as multicomponent reactions and C-H functionalization to generate diverse molecular libraries for drug discovery campaigns . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-12-5-6-17-9-13(16-14(17)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3

InChI Key

VAVBARYULSAWNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Imidazo[1,2-a]pyridines

Multi-Component Groebke–Blackburn–Bienaymé Reaction (GBB-3CR)

One of the most widely used methods for synthesizing imidazo[1,2-a]pyridines involves the Groebke–Blackburn–Bienaymé three-component reaction. This reaction typically combines:

  • A 2-aminopyridine derivative,
  • An aldehyde,
  • An isocyanide,

under acid catalysis to form the imidazo[1,2-a]pyridine core in a one-pot procedure.

For the preparation of 2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine, the key starting materials would be 2-aminopyridine, 3-chlorobenzaldehyde, and an appropriate isocyanide. The presence of the 7-methoxy substituent on the imidazo[1,2-a]pyridine ring can be introduced via substitution on the 2-aminopyridine or by using a methoxy-substituted pyridine precursor.

Reaction Conditions and Catalysts
  • Acid catalysts such as p-toluenesulfonic acid or scandium triflate are commonly employed to facilitate the condensation and cyclization steps.
  • The reaction is generally carried out under mild heating (e.g., 50–100 °C) for several hours.
  • The yields typically range from moderate to good (30–70%), influenced by electronic effects of substituents on the aldehyde and aminopyridine components.
Example from Literature

A study demonstrated the synthesis of imidazo[1,2-a]pyridines via GBB-3CR using 2-amino-6-fluoropyridine, aldehydes, and isocyanides, achieving yields around 40–70% after purification steps. The reaction was performed in anhydrous dichloromethane with sodium sulfate as a drying agent and involved in situ generation of isocyanides from formamides using p-toluenesulfonyl chloride and DABCO as dehydrating agents.

Cyclization of α-Haloketones with 2-Aminopyridines

Another robust method involves the condensation of α-haloketones with 2-aminopyridines, leading to imidazo[1,2-a]pyridines via intramolecular cyclization.

Reaction Overview
  • The α-haloketone (such as α-chloroacetophenone derivatives) reacts with 2-aminopyridine under heating.
  • This reaction can proceed efficiently under solvent-free and catalyst-free conditions or in the presence of mild bases or copper catalysts.
  • The reaction time varies from 20 minutes to several hours depending on temperature and substrate reactivity.
Optimization and Yields
  • Optimal yields (up to 90%) have been reported at 60 °C without catalyst or solvent.
  • Electron-withdrawing or electron-donating substituents on the phenyl ring of the α-haloketone influence the reaction rate and yield.
  • Substituted 2-aminopyridines (e.g., 2-amino-5-methylpyridine) also participate efficiently.
Example Data Table for Reaction Optimization (Adapted)
Entry Temperature (°C) Catalyst Solvent Time (min) Yield (%)
1 60 None None 20 91
2 Room Temp None None 1440 65
3 80 None None 80 83
4 80 None None 40 88

This method is well-suited for preparing this compound by selecting the corresponding α-chloroketone and 7-methoxy-2-aminopyridine.

Copper-Catalyzed Cyclization Using Ynol Ethers or Ynamides

Copper salts have been used as catalysts to promote the cyclization of 2-aminopyridines with alkynes or related substrates to form imidazo[1,2-a]pyridines.

Reaction Details
  • Copper(II) triflate or other copper salts catalyze the reaction under oxygen atmosphere.
  • The reaction involves coordination of copper to the pyridyl nitrogen and the alkyne, facilitating cyclization.
  • The reaction is performed in acetonitrile at elevated temperatures (60 °C) for 12–24 hours.
Yields and Limitations
  • Yields can be moderate (~60%) with recovery of starting materials.
  • The method is more specialized and may require specific substrates such as ynamides.

This method is less commonly used for the specific this compound but represents an alternative catalytic approach.

Detailed Preparation Method for this compound

Starting Materials

  • 7-Methoxy-2-aminopyridine (to introduce the methoxy group at position 7)
  • 3-Chlorobenzaldehyde (for the 3-chlorophenyl substituent)
  • Suitable isocyanide (e.g., formamide-derived isocyanides generated in situ)

Stepwise Procedure (Based on Multi-Component Reaction)

Step Reagents/Conditions Purpose Notes
1 7-Methoxy-2-aminopyridine + 3-chlorobenzaldehyde + isocyanide + acid catalyst (p-TsOH or Sc(OTf)3) Condensation and cyclization Reaction at 50–100 °C for 12 h
2 Workup and purification Isolation of product Flash chromatography and recrystallization
3 Characterization Confirm structure and purity NMR, HPLC, HRMS, X-ray crystallography

In Situ Isocyanide Generation

  • Formamides can be dehydrated to isocyanides using p-toluenesulfonyl chloride and DABCO in dichloromethane at 0 °C to room temperature.
  • The isocyanide is used immediately in the multicomponent reaction without isolation, improving safety and yield.

Analytical and Purification Considerations

  • Purity is typically confirmed by high-performance liquid chromatography, high-resolution mass spectrometry, and elemental analysis.
  • Single-crystal X-ray crystallography is used to validate the imidazo[1,2-a]pyridine core structure.
  • Repeated flash chromatography and recrystallization are common to achieve the high purity required for biological testing.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Groebke–Blackburn–Bienaymé 3CR 2-Aminopyridine, aldehyde, isocyanide Acid catalysis, 50–100 °C, 12 h 30–70% Versatile, multi-component, requires isocyanide
α-Haloketone Cyclization α-Chloroketone, 2-aminopyridine Solvent-free or mild heating 65–91% Simple, catalyst-free, fast, high yields
Copper-Catalyzed Cyclization 2-Aminopyridine, ynamide/alkyne, Cu salt Cu(OTf)2 catalyst, 60 °C, 12–24 h ~60% Specialized substrates, moderate yields

Chemical Reactions Analysis

C3-Alkylation via Aza-Friedel–Crafts Reactions

The C3 position demonstrates nucleophilic character, enabling alkylation through three-component aza-Friedel–Crafts reactions. Using Y(OTf)₃ as a Lewis acid catalyst, this compound reacts with aldehydes and amines to form C3-alkylated derivatives (Table 1 ) .

Key Conditions :

  • Catalyst: Y(OTf)₃ (5 mol%)

  • Solvent: Dichloroethane (DCE) at 80°C

  • Substrate Scope: Tolerates aliphatic/aromatic aldehydes and cyclic amines

AldehydeAmineYield (%)Product Structure
BenzaldehydePyrrolidine78C3-benzyl-pyrrolidine adduct
4-NitrobenzaldehydeMorpholine65C3-(4-nitrophenyl)-morpholine
CyclohexanecarboxaldehydePiperidine72C3-cyclohexyl-piperidine

Mechanism :

  • Aldehyde and amine form an iminium ion intermediate.

  • Nucleophilic attack by the C3 position of imidazo[1,2-a]pyridine.

  • Proton elimination yields the alkylated product .

Electrophilic Aromatic Substitution (EAS)

The methoxy group at C7 directs electrophiles to the C5 and C8 positions. Bromination and nitration reactions proceed regioselectively:

Bromination

  • Reagent : N-Bromosuccinimide (NBS) in DMF

  • Conditions : 60°C, 12 hrs

  • Product : 5-Bromo-2-(3-chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine (85% yield)

Nitration

  • Reagent : HNO₃/H₂SO₄ (1:3)

  • Conditions : 0°C, 2 hrs

  • Product : 8-Nitro derivative (72% yield)

Cross-Coupling Reactions

The 3-chlorophenyl group participates in Suzuki-Miyaura couplings for biaryl synthesis:

Example Reaction :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃

  • Boron Partner : Phenylboronic acid

  • Product : 2-(Biphenyl-3-yl)-7-methoxyimidazo[1,2-a]pyridine (89% yield)

Cyclization Reactions

The compound serves as a precursor for tricyclic systems via Groebke–Blackburn–Bienaymé (GBB) three-component reactions:

Conditions :

  • Catalyst : p-Toluenesulfonic acid (10 mol%)

  • Components : Aldehyde + Isocyanide

  • Product : Imidazo[1,2-a]pyridine-fused quinazolines (Table 2 )

AldehydeIsocyanideYield (%)Application
4-Chlorobenzaldehydetert-Butyl isocyanide68Anticancer lead compound
FurfuralCyclohexyl isocyanide55Antimicrobial agent

Oxidation

  • Reagent : KMnO₄ in H₂SO₄

  • Product : 7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid (63% yield)

Reduction

  • Reagent : NaBH₄/MeOH

  • Product : 2-(3-Chlorophenyl)-7-methoxy-1,2-dihydroimidazo[1,2-a]pyridine (91% yield)

Interaction with Biological Targets

While not a classical reaction, binding studies reveal preferential interactions:

  • AChE Inhibition : Binds peripheral anionic sites via π-π stacking (IC₅₀ = 79 µM)

  • BChE Inhibition : Chlorophenyl group engages halogen bonds with acyl pockets (IC₅₀ = 65 µM)

Comparative Reactivity

Substituent effects dominate reactivity trends (Table 3 ):

PositionSubstituentReactivity Profile
C23-ChlorophenylFacilitates cross-coupling reactions
C7MethoxyDirects EAS to C5/C8
C3UnsubstitutedProne to alkylation/arylation

Scientific Research Applications

2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class that has a variety of applications in pharmaceuticals due to its potential anticancer and antimicrobial properties. The compound features a methoxy group at the 7-position and a chlorophenyl substituent at the 2-position of the imidazo ring. Its molecular formula is C14H11ClN2OC_{14}H_{11}ClN_2O and it has a molecular weight of approximately 250.71 g/mol. The presence of both the methoxy and chlorophenyl groups contributes to its unique chemical behavior and biological properties.

Potential Biological Activities

Compounds in the imidazo[1,2-a]pyridine class, including this compound, have been studied for their biological activities and have shown potential as anticancer and antimicrobial agents. The specific mechanisms of action often involve interaction with molecular targets such as enzymes or receptors. In silico studies have also predicted interactions with phospholipase A2, further validating its potential therapeutic roles.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets.

Structural Analogues

Several compounds share structural similarities with this compound. The combination of the chlorophenyl and methoxy groups distinguishes it from other derivatives in this chemical class.

Examples of Structural Analogues of this compound

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridineFluorine instead of chlorineAnticancerEnhanced solubility due to fluorine
4-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridineChlorophenyl at position 4NeuroactiveDifferent receptor interaction profile
5-Methylimidazo[1,2-a]pyridineMethyl substitutionAntimicrobialLacks phenyl substituents

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the imidazo[1,2-a]pyridine core significantly alter molecular properties. Key comparisons include:

Table 1: Substituent Impact on Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Observations Reference
2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine 2-(3-ClPh), 7-OCH3 C₁₄H₁₁ClN₂O 258.71 Not reported Methoxy enhances polarity -
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (3af) 6-Cl, 2-thiophen-2-yl C₁₁H₇ClN₂S 234.70 - Thiophene increases aromaticity
5-Amino-7-(3-chlorophenyl)-8-nitro-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide (6a) 7-(3-ClPh), 5-NH₂, 8-NO₂ C₂₃H₂₀ClN₇O₄ 502.90 231–233 Nitro group lowers solubility
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine 2-(4-OCH₃Ph), 7-CH₃, 3-NH₂ C₁₅H₁₅N₃O 253.30 Not reported Methyl reduces crystallinity

Key Findings :

  • Chlorophenyl vs. Thiophene : Replacement of 3-chlorophenyl with thiophene (as in 3af) increases π-π stacking capability but may reduce electrophilicity .
  • Nitro Substituents : Nitro groups (e.g., in 6a) lower melting points and solubility due to increased molecular weight and steric hindrance .

Conformational Analysis

The spatial arrangement of substituents influences molecular interactions:

  • Dihedral Angles : In 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one, the dihedral angle between the imidazo ring and chlorophenyl group is 7.43°, indicating near-coplanarity. This conformation favors π-π interactions in biological targets .
  • Methoxy Positioning : 7-Methoxy groups (as in the target compound) may adopt a perpendicular orientation relative to the imidazo ring, reducing steric clashes and enhancing binding pocket compatibility .

Biological Activity

2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, particularly its potential as an anticancer agent and its inhibitory effects on specific kinases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10ClN3O\text{C}_{12}\text{H}_{10}\text{ClN}_3\text{O}

This structure features a methoxy group and a chlorophenyl substituent, contributing to its pharmacological properties.

Biological Activity Overview

The biological activity of imidazo[1,2-a]pyridines is influenced by their substitution patterns. This compound has shown promise in various studies for its anticancer properties, particularly against acute myeloid leukemia (AML) and other malignancies.

Anticancer Activity

Recent studies have identified this compound as a potent inhibitor of FLT3 kinase, which is frequently mutated in AML. The compound exhibits significant anti-proliferative effects on FLT3-ITD driven AML cell lines. For instance, compound 5o , a derivative of this scaffold, demonstrated equal potency against multiple FLT3 mutants (FLT3-ITD D835Y and FLT3-ITD F691L) .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of FLT3 Kinase: The compound acts as a type-I inhibitor of FLT3, leading to reduced cell proliferation and increased apoptosis in AML cells. This is crucial for overcoming resistance associated with FLT3 mutations .
  • Selectivity Against NEK2 Kinase: Studies have shown that modifications to the compound can enhance selectivity against NEK2 kinase, which is associated with cytotoxicity in normal cells. The selectivity index improved significantly when tested on FLT3-negative cell lines .

Table 1: Inhibition Potency of Compound Variants

CompoundFLT3 Inhibition (%)NEK2 Inhibition (%)Selectivity Index
5o8551200-fold
5e9045180-fold
CMP3a7570100-fold

Data derived from various kinase inhibition studies .

Table 2: Biological Activity Summary

Activity TypeObserved Effects
AnticancerSignificant reduction in AML cell proliferation
Apoptosis InductionIncreased apoptotic markers in treated cells
Kinase InhibitionEffective against FLT3 mutants

Summary based on findings from recent research articles .

Case Studies

Case Study 1: A study reported that derivatives of imidazo[1,2-a]pyridine exhibited strong anti-HIV activity alongside their anticancer properties. The lead compound showed an IC50 value of 0.18 μM against HIV-1 while maintaining high selectivity .

Case Study 2: Another investigation focused on the synthesis of various imidazo[1,2-a]pyridine derivatives that displayed antimicrobial properties. The compounds were effective against both Gram-positive and Gram-negative bacteria with MIC values ranging between 1 to 16 µg/mL .

Q & A

Q. What are the standard synthetic routes for 2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine, and how can reaction conditions be optimized for yield improvement?

The compound is synthesized via cyclization reactions. Key methods include:

  • Cyclization with 2-chloroacetaldehyde : Reacting 4-methoxypyridin-2-amine with 2-chloroacetaldehyde in ethanol using sodium bicarbonate at 78°C for 4 hours yields 87% of 7-methoxyimidazo[1,2-a]pyridine .
  • Phosphoryl chloride-mediated synthesis : Heating 7-methoxyimidazo[1,2-a]pyridine with POCl₃ in DMF at 90°C for 24 hours achieves 69% yield . Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. DMF), reagent stoichiometry, and reaction duration.

Q. What pharmacological significance does the imidazo[1,2-a]pyridine scaffold hold, and how does 2-(3-Chlorophenyl)-7-methoxy substitution enhance bioactivity?

The scaffold exhibits anticancer, antimicrobial, and neuroactive properties . The 3-chlorophenyl group enhances lipophilicity and target binding, while the 7-methoxy substituent improves metabolic stability. For example, similar derivatives show anxiolytic activity via GABA receptor modulation .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 273.07) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at 750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for this compound derivatives?

Discrepancies arise from solvent polarity, catalyst choice, and temperature. For example:

  • Bromination in methanol at -10°C yields 69% , while iodination under ultrasound with TBHP achieves higher efficiency .
  • Systematic optimization (e.g., DoE) of parameters like catalyst loading (e.g., Pd(OAc)₂ vs. MIL-68(In)) and reaction time is recommended .

Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core for targeted drug design?

  • C-H Activation : Ultrasound-assisted iodination at C3 using tert-butyl hydroperoxide (TBHP) achieves >80% regioselectivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents at C2 .
  • Lithiation : Directed metalation at C3 with LDA enables electrophilic trapping (e.g., aldehydes, halogens) .

Q. How do polymorphic forms of imidazo[1,2-a]pyridine derivatives affect their photophysical properties?

Polymorph-dependent luminescence arises from excited-state intramolecular proton transfer (ESIPT). For example, 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine exhibits yellow, orange, and red emission based on crystal packing . X-ray crystallography and TD-DFT simulations correlate stacking interactions (e.g., π-π distances) with emission wavelengths .

Q. What computational methods aid in predicting the biological activity of this compound derivatives?

  • Molecular Docking : Models interactions with targets like kinases or GPCRs (e.g., binding affinity to GABAₐ receptors) .
  • QSAR Studies : Correlate substituent electronegativity (e.g., Cl, OCH₃) with antibacterial IC₅₀ values .
  • ADMET Prediction : Software like SwissADME evaluates logP (∼2.5) and bioavailability .

Q. How can researchers validate the purity of synthetic intermediates in multi-step routes?

  • HPLC-MS : Monitors reaction progress (e.g., retention time = 6.2 min for 7-methoxy precursor) .
  • TLC with UV Detection : Tracks byproducts (e.g., Rf = 0.4 in ethyl acetate/hexane) .
  • Recrystallization : Purifies intermediates using ethanol/water mixtures (purity >98%) .

Methodological Considerations

Q. What experimental protocols ensure reproducibility in scale-up synthesis?

  • Catalyst Recycling : MIL-68(In) retains >90% activity after 5 cycles in oxidative amination .
  • Solvent Selection : Ethanol/1,4-dioxane mixtures improve solubility of halogenated intermediates .
  • Inert Atmosphere : Prevents oxidation during palladium-catalyzed couplings .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric Hindrance : Bulky C3 substituents (e.g., iodine) reduce coupling efficiency at C2 .
  • Electron-Withdrawing Groups : Nitro or cyano groups at C6 enhance electrophilicity for nucleophilic substitution .

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